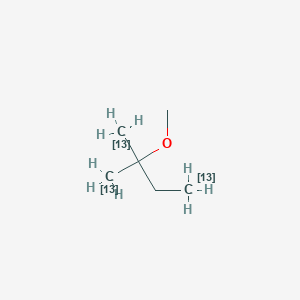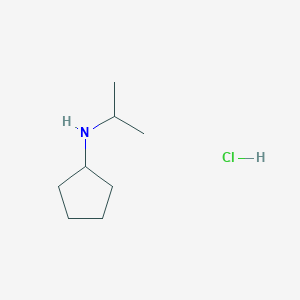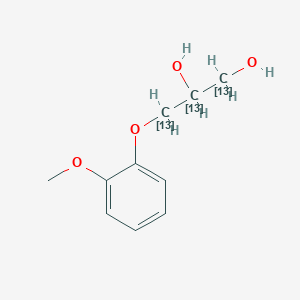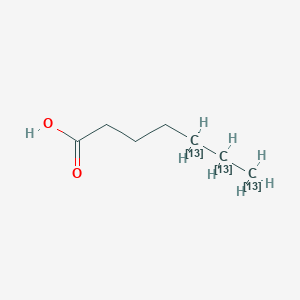
2-methoxy-2-(113C)methyl(1,4-13C2)butane
Overview
Description
2-methoxy-2-(113C)methyl(1,4-13C2)butane is a compound that has garnered significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of labeled organic compounds for use in pharmacological and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2-(113C)methyl(1,4-13C2)butane involves the incorporation of carbon-13 isotopes into the molecular structure. This is typically achieved through the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research.
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-2-(113C)methyl(1,4-13C2)butane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired modification and the nature of the labeled compound.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-methoxy-2-(113C)methyl(1,4-13C2)butane is commonly used in scientific research as a labeled compound for pharmacological and biochemical studies. It is used to track the distribution and metabolism of drugs in vivo, as well as to study the mechanisms of action of various compounds. Additionally, it is employed in the study of metabolic pathways and the biosynthesis of natural products.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(113C)methyl(1,4-13C2)butane is not well understood. it is believed that the compound acts as a tracer for the study of drug distribution and metabolism in vivo. It is also used to study the mechanisms of action of various compounds and the biosynthesis of natural products.
Comparison with Similar Compounds
Similar Compounds:
- 2-methoxy-2-methylbutane
- 2-methyl-2-methoxybutane
- Methyl tert-pentyl ether
Uniqueness: What sets 2-methoxy-2-(113C)methyl(1,4-13C2)butane apart from similar compounds is the incorporation of carbon-13 isotopes. This labeling allows for the compound to be used as a tracer in various scientific studies, providing valuable insights into the distribution, metabolism, and mechanisms of action of different substances.
Properties
IUPAC Name |
2-methoxy-2-(113C)methyl(1,4-13C2)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3/i1+1,2+1,3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRWJGKQPSFL-VMIGTVKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([13CH3])([13CH3])C[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745704 | |
| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-77-2 | |
| Record name | 2-Methoxy-2-(~13~C)methyl(1,4-~13~C_2_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















